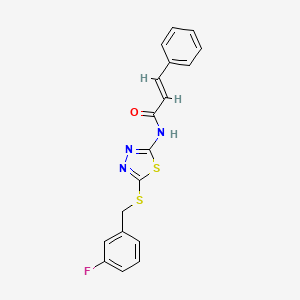
RuBi-Glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuBi-Glutamate is a ruthenium-bipyridine-trimethylphosphine caged glutamate . It can be excited by visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds .
Aplicaciones Científicas De Investigación
Two-Photon and Visible-Light Photoactivation of Neurons
RuBi-Glutamate can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . This property makes it a useful tool in neurobiological applications, particularly in the photoactivation of neurons .
High Quantum Efficiency
RuBi-Glutamate has a high quantum efficiency . This means it can be used at low concentrations, which is beneficial in avoiding the blockade of GABAergic transmission present with other caged compounds .
Spatial Resolution in Two-Photon Uncaging
Two-photon uncaging of RuBi-Glutamate has a high spatial resolution . This allows it to generate excitatory responses in individual dendritic spines with physiological kinetics .
Depolarization and Firing of Pyramidal Neurons
With laser beam multiplexing, RuBi-Glutamate uncaging can be used to depolarize and fire pyramidal neurons with single-cell resolution . This enables precise control over neuronal activity .
Photoactivation of Neuronal Dendrites and Circuits
RuBi-Glutamate enables the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources . This allows for the activation of specific parts of the neuron, providing a high level of control over neuronal activity .
Fastest Caged Glutamate Compound
RuBi-Glutamate is one of the fastest caged glutamate compounds yet developed, releasing glutamate in tens of nanoseconds . This rapid release of glutamate can be crucial in studies requiring precise temporal control over neuronal activity .
Mecanismo De Acción
Target of Action
RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . The primary targets of RuBi-Glutamate are neurons and dendritic spines . These targets play a crucial role in transmitting signals in the nervous system.
Mode of Action
RuBi-Glutamate can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations . This interaction with its targets results in the generation of excitatory responses in individual dendritic spines with physiological kinetics . With laser beam multiplexing, two-photon RuBi-Glutamate uncaging can also be used to depolarize and fire pyramidal neurons with single-cell resolution .
Biochemical Pathways
RuBi-Glutamate affects the glutamine metabolic pathway . Glutamine plays a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . The downstream effects of these pathways include energy production, protein synthesis, and maintaining the acid-base balance .
Pharmacokinetics
It is known that rubi-glutamate can be used at low concentrations, partly avoiding the blockade of gabaergic transmission present with other caged compounds . This suggests that RuBi-Glutamate may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of RuBi-Glutamate’s action include the generation of excitatory responses in individual dendritic spines with physiological kinetics . It also leads to the depolarization and firing of pyramidal neurons with single-cell resolution .
Action Environment
Therefore, the presence and intensity of light, particularly visible wavelengths, could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQVSHWHIPVYSZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F12N5Na2O4P3Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2522744.png)
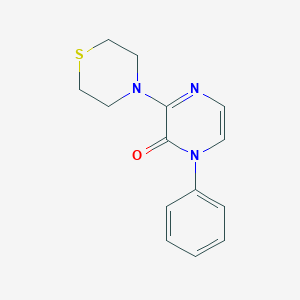
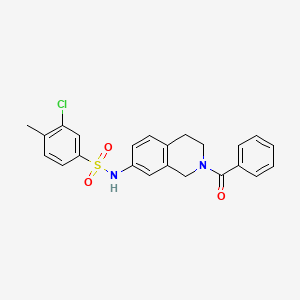

![1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2522756.png)
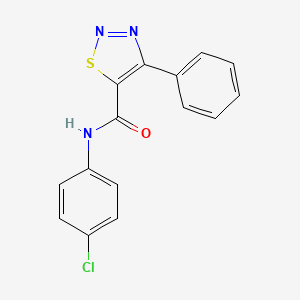
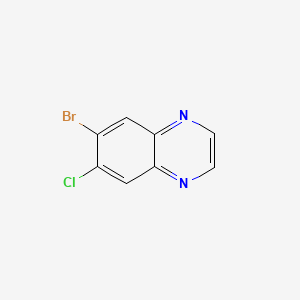
![methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2522760.png)
![10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2522761.png)
![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)
